REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
acrylonitrile cyclohexanol
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N.C1(CCCCC1)O
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
20b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added through two addition funnels into a flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60°-70° C. for 3-5 hours
|
Duration
|
4 (± 1) h
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
WAIT
|
Details
|
the mixture brought to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
C under nitrogen and held at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with warm water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCS)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
acrylonitrile cyclohexanol
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N.C1(CCCCC1)O
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
20b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added through two addition funnels into a flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60°-70° C. for 3-5 hours
|
Duration
|
4 (± 1) h
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
WAIT
|
Details
|
the mixture brought to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
C under nitrogen and held at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with warm water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCS)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
acrylonitrile cyclohexanol
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N.C1(CCCCC1)O
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
20b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added through two addition funnels into a flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60°-70° C. for 3-5 hours
|
Duration
|
4 (± 1) h
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
WAIT
|
Details
|
the mixture brought to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
C under nitrogen and held at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with warm water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCS)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
acrylonitrile cyclohexanol
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N.C1(CCCCC1)O
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
20b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added through two addition funnels into a flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60°-70° C. for 3-5 hours
|
Duration
|
4 (± 1) h
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
WAIT
|
Details
|
the mixture brought to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
C under nitrogen and held at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with warm water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCS)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
acrylonitrile cyclohexanol
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N.C1(CCCCC1)O
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
20b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added through two addition funnels into a flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60°-70° C. for 3-5 hours
|
Duration
|
4 (± 1) h
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
WAIT
|
Details
|
the mixture brought to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
C under nitrogen and held at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with warm water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCS)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |